

# Crystal Structure of NSC 109555 with Checkpoint Kinase 2 (Chk2): A Technical Guide

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## Compound of Interest

Compound Name: NSC 109555

Cat. No.: B10752343

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This guide provides an in-depth technical overview of the crystal structure of the potent and selective inhibitor **NSC 109555** in complex with its target, Checkpoint Kinase 2 (Chk2). The structural and functional data presented herein offer a valuable resource for the rational design of novel Chk2 inhibitors for therapeutic applications.

## Introduction to Chk2 and NSC 109555

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.<sup>[1]</sup> Activated by genomic instability and DNA damage, Chk2 can trigger cell cycle arrest to allow for DNA repair or induce apoptosis if the damage is too severe.<sup>[1]</sup> As such, inhibitors of Chk2 are of significant interest in oncology, potentially enhancing the efficacy of DNA-damaging chemotherapeutics.<sup>[1][2]</sup>

**NSC 109555** is a novel, potent, and selective ATP-competitive inhibitor of Chk2.<sup>[1][2][3]</sup> Its unique chemical scaffold represents a promising starting point for the development of new Chk2-targeted therapies.<sup>[1][3]</sup> The co-crystal structure of **NSC 109555** with the catalytic domain of Chk2 provides a detailed molecular blueprint for understanding its inhibitory mechanism and for guiding structure-based drug design efforts.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of **NSC 109555** with Chk2 and the crystallographic data for the complex.

Table 1: Inhibitor Potency and Selectivity

Compound	Target	IC50 (nM)	Inhibition Type
NSC 109555	Chk2	240[1][2][3]	ATP-competitive[1][2]
NSC 109555	Chk1	> 10,000[1][2]	-

Table 2: Crystallographic Data and Refinement Statistics for Chk2-**NSC 109555** Complex (PDB ID: 2W0J)

Data Collection	
Space group	P3221[1]
Cell dimensions	
a, b, c (Å)	90.9, 90.9, 93.6[1]
$\alpha$ , $\beta$ , $\gamma$ (°)	90, 90, 120
Resolution (Å)	2.05[2]
Rsym or Rmerge	-
I / $\sigma$ I	-
Completeness (%)	-
Redundancy	-
Refinement	
Resolution (Å)	2.05
No. reflections	-
Rwork / Rfree	-
No. atoms	
Protein	-
Ligand	-
Water	-
B-factors	
Protein	-
Ligand	-
Water	-
R.m.s. deviations	
Bond lengths (Å)	-

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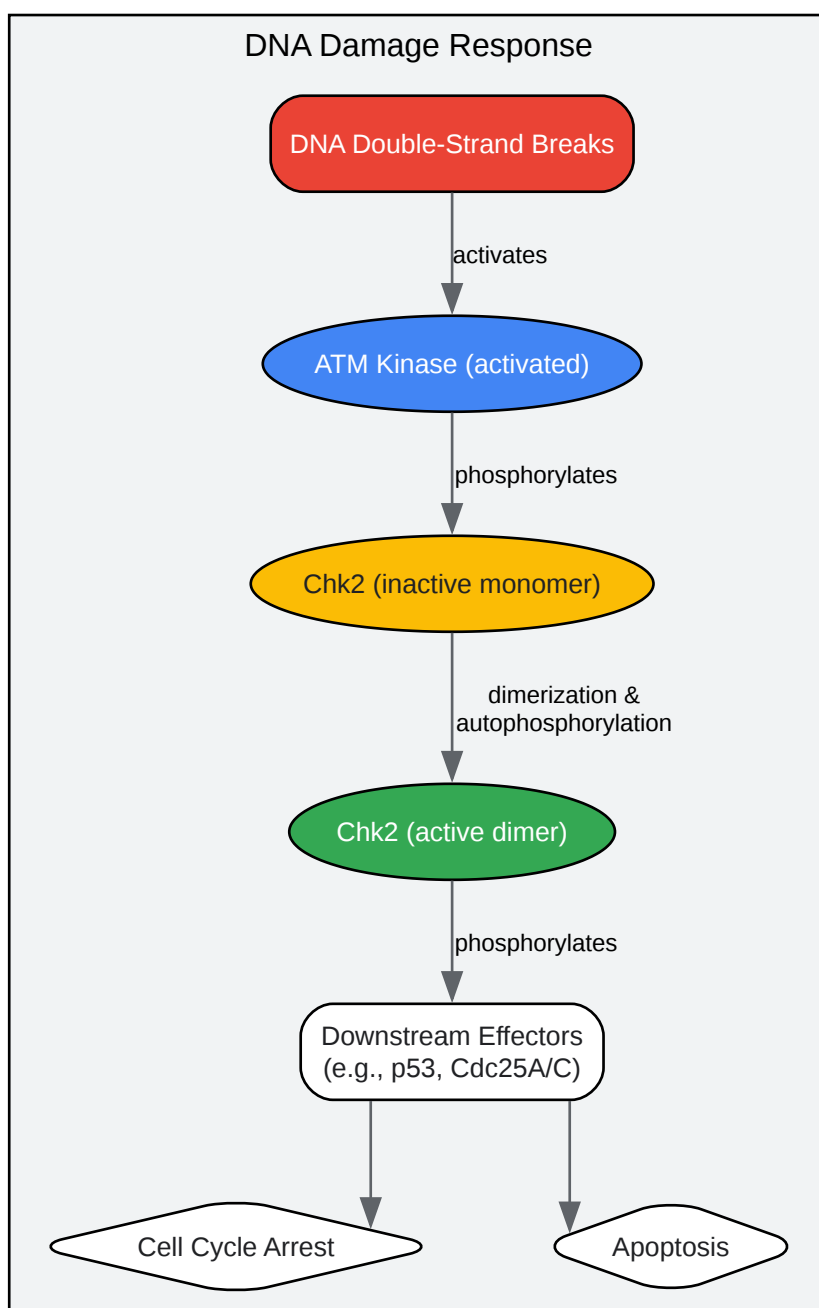
Bond angles (°)	-
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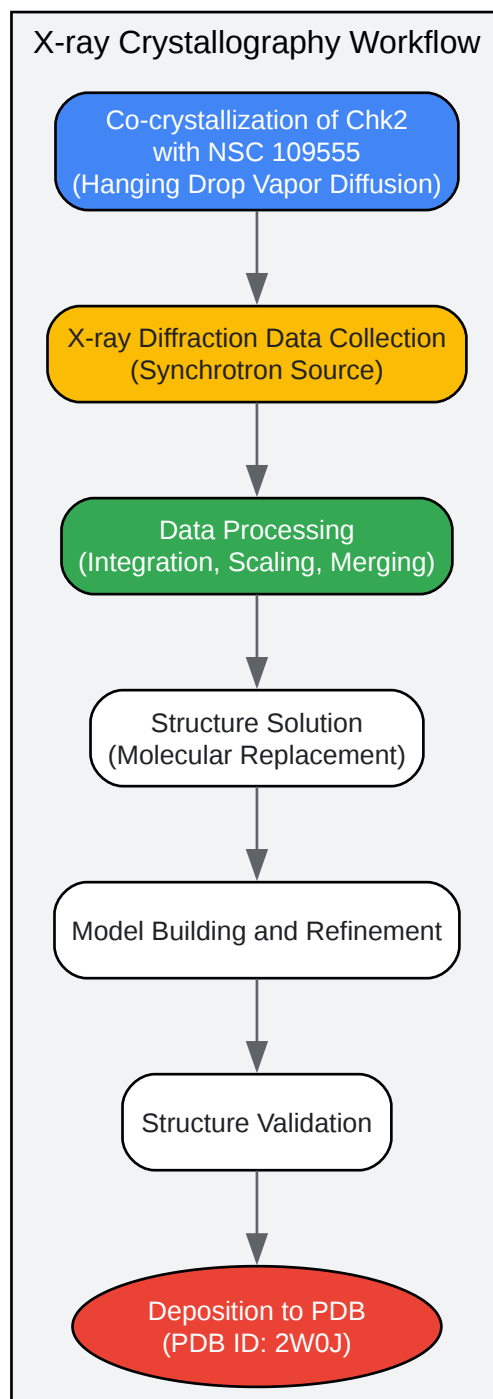
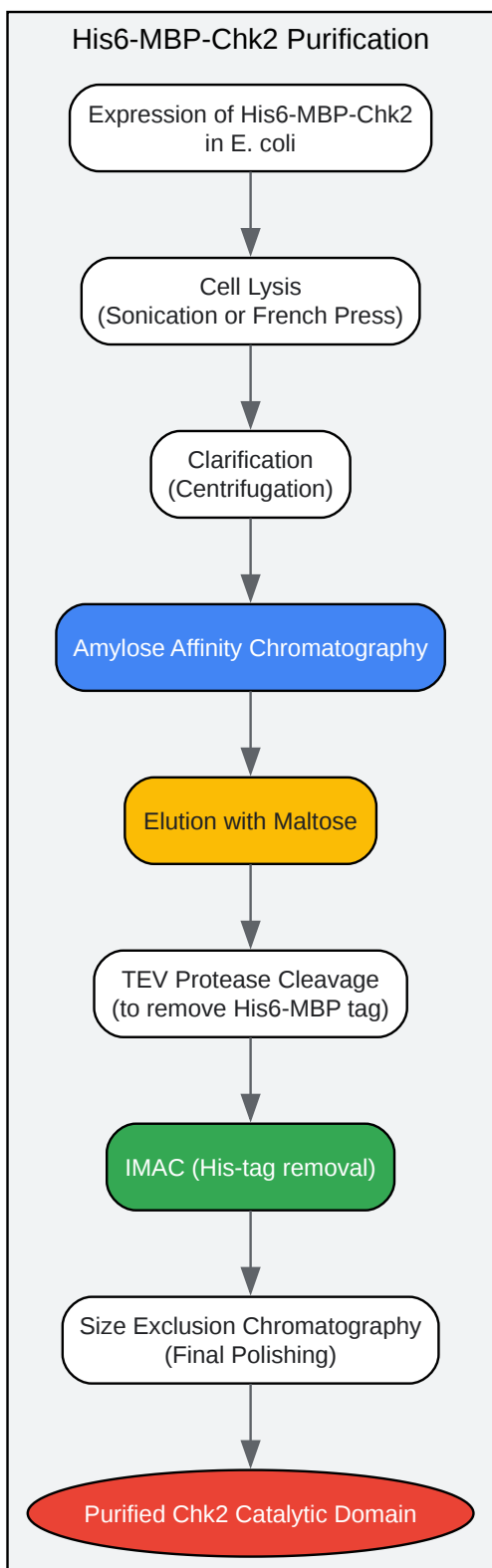
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Note: Detailed refinement statistics were not available in the public search results. For complete data, refer to the PDB entry 2W0J.

## Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Chk2 signaling pathway and the experimental workflows for protein purification and structure determination.





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## References

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- [3. 2w0j - Crystal structure of Chk2 in complex with NSC 109555, a specific inhibitor - Summary - Protein Data Bank Japan \[pdbj.org\]](#)
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